molecular formula C12H13NO3 B2448852 2-(5-Ethyl-2-oxoindolin-3-yl)acetic acid CAS No. 1368756-90-4

2-(5-Ethyl-2-oxoindolin-3-yl)acetic acid

Cat. No. B2448852
CAS RN: 1368756-90-4
M. Wt: 219.24
InChI Key: LMIULERIIXYEMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-Ethyl-2-oxoindolin-3-yl)acetic acid is a monocarboxylic acid, a member of indole-3-acetic acids and a member of oxindoles . It is a conjugate acid of a 2-oxindole-3-acetate and a tautomer of a 2-hydroxy- (indol-3-yl)acetic acid .


Synthesis Analysis

The synthesis of 2-oxoindoline-based compounds has been reported in the literature . The compounds were designed and synthesized as part of a search for novel small molecules activating procaspase-3 . The identification of the structures was performed using the analysis of IR, MS, 1H NMR, and 13C NMR .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of an indole-3-acetic acid and an oxindole group . It is a tautomer of a 2-hydroxy- (indol-3-yl)acetic acid .

Scientific Research Applications

1. Green Synthesis Catalyst

A significant application of compounds related to 2-(5-Ethyl-2-oxoindolin-3-yl)acetic acid is in green chemistry, particularly as a catalyst. For instance, CuFe2O4 nanoparticles have been used as a magnetically retrievable catalyst for the synthesis of novel 2-(3-(dicyanomethyl)-2-oxoindolin-3-ylthio)acetic acids, demonstrating an environmentally friendly and economically viable approach (Shakibaei, Ghahremanzadeh, & Bazgir, 2013).

2. Synthesis of Biologically Active Compounds

These compounds are also central in the synthesis of various biologically active substances. Research has explored the creation of N-[2-(benzoylamino)(1-R-2-oxoindolin-3-ylidene)acetyl]amino acids ethyl esters, highlighting the potential in developing active and harmless medicines (Altukhov, 2014).

3. Pharmaceutical Research

In pharmaceutical research, related derivatives have been synthesized and evaluated for anti-inflammatory properties. For instance, a series of 2-(3-(2-(1,3-dioxoisoindolin-2-yl) acetamido)-4-oxo-2-phenylthiazolidin-5-yl) acetic acid compounds were synthesized and showed promising anti-inflammatory activity in both in vitro and in vivo models (Nikalje, Hirani, & Nawle, 2015).

4. Reactivity Studies

Studies have also focused on the reactivity of derivatives like ethyl esters of 2-(benzoylamino)(1-R-2-oxoindoline-3-ylidene) acetic acids, which are known for nootropic, antihypoxic, and anabolic activities. Such research is vital for understanding the chemical properties and potential applications of these compounds in medicine and biology (Kolisnyk et al., 2018).

5. Antimicrobial Activities

The design and synthesis of novel Isatin derivatives, including those structurally related to this compound, have been a focus area, particularly for their antimicrobial activities. These compounds have shown promise in combating microbial infections (Qin et al., 2011).

Future Directions

The 2-oxoindoline-based compounds have shown notable cytotoxicity toward human cancer cell lines, suggesting their potential as anticancer agents . The most potent compound could serve as a template for further design and development of novel anticancer agents .

properties

IUPAC Name

2-(5-ethyl-2-oxo-1,3-dihydroindol-3-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-2-7-3-4-10-8(5-7)9(6-11(14)15)12(16)13-10/h3-5,9H,2,6H2,1H3,(H,13,16)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMIULERIIXYEMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)NC(=O)C2CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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